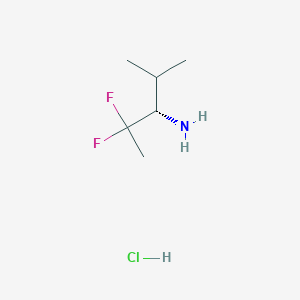
(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenoxy group attached to an oxane ring, which is further substituted with hydroxymethyl and ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Substitution with Hydroxymethyl and Ethyl Groups: These groups can be added through various substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert certain functional groups to alcohols or alkanes.
Substitution: Various substitution reactions can occur, especially at the phenoxy and oxane ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: It may be used in studies to understand its interaction with biological molecules and pathways.
Medicine
Drug Development: The compound could serve as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism by which “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-(phenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-(3-methylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The presence of the ethyl group in “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” may confer unique properties such as increased hydrophobicity or altered reactivity compared to its analogs.
Properties
Molecular Formula |
C14H20O6 |
|---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O6/c1-2-8-4-3-5-9(6-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h3-6,10-18H,2,7H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
ORTPIKXHHPMDKT-RKQHYHRCSA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


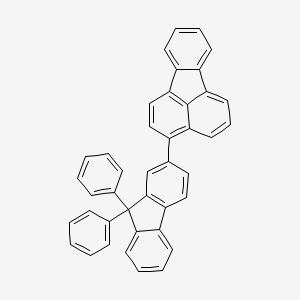

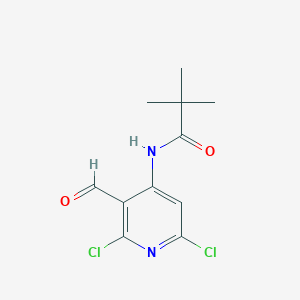

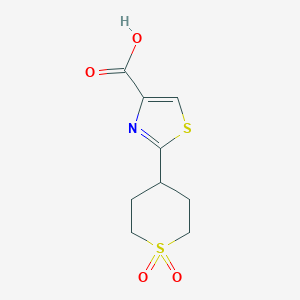
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

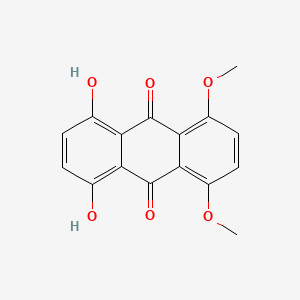
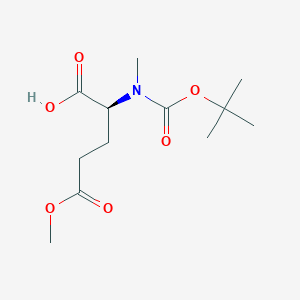

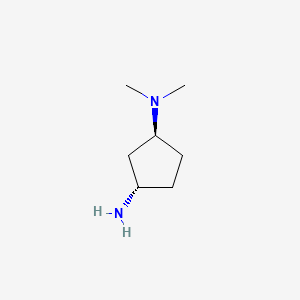

![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
